1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-10-16-13-7-3-2-6-12(13)14(17-10)18-8-4-5-11(9-18)15(19)20/h11H,2-9H2,1H3,(H,19,20) |
InChI Key |
XWUIANZGTUCCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with piperidine-3-carboxylic acid under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The biological activity of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid has been explored in several studies. Its potential applications include:
- Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleic acids. Such inhibition can have implications for cancer treatment by disrupting rapidly dividing cells' ability to replicate DNA.
- Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer properties. The tetrahydroquinazoline moiety is known to interact with biological targets that are relevant in cancer therapy, suggesting that this compound may also exhibit significant anticancer effects .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various bacterial strains. The presence of functional groups in its structure enhances its interaction with microbial targets .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. The synthesis process allows for the precise control of product purity and yield.
Anticancer Research
Research has focused on the anticancer potential of compounds related to this compound. For instance:
- A study found that derivatives exhibited significant inhibition against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Studies
In antimicrobial studies:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to structurally similar piperidine-carboxylic acid derivatives, focusing on core heterocyclic systems, substituents, and functional groups. Key examples include:
Core Heterocyclic Variations
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS: 930111-02-7)
- Core : Pyrazine (aromatic, planar) vs. tetrahydroquinazolin (partially saturated, bicyclic).
- Substituents : 6-Methyl on pyrazine.
- Functional Group : Piperidine-3-carboxylic acid.
- Molecular Weight : 221.25 vs. 275.35 (target compound).
- Properties : The pyrazine core reduces steric bulk but may decrease lipophilicity compared to the tetrahydroquinazolin system .
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1713462-71-5)
- Core: Pyrimidine (aromatic, monocyclic) vs. tetrahydroquinazolin.
- Substituents : Cyclopropyl and ethyl groups on pyrimidine.
- Molecular Weight : 275.35 (identical to target compound).
Functional Group Modifications
Ethyl 1-(2-Methyltetrahydroquinazolin-4-yl)piperidine-4-carboxylate Derivatives
- Modification : Carboxylic acid replaced with ethyl ester.
- Example : 1-[6-(3-Methoxy-benzenesulfonyl)-2-methyl-tetrahydroquinazolin-4-yl]piperidine-4-carboxylic acid ethyl ester.
N-[1-(2-Methyltetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide (CAS: 2034412-71-8)
Structural and Pharmacological Implications
Key Structural Differences
Biological Activity
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a piperidine ring with a tetrahydroquinazoline moiety , which is known for its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 252.34 g/mol. The structural characteristics that contribute to its biological activity include:
- Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.
- Tetrahydroquinazoline Moiety : A bicyclic structure that enhances the compound's ability to interact with enzymes and receptors.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Notably, the tetrahydroquinazoline structure has been linked to the inhibition of the KRAS protein, a well-known target in cancer therapy.
Enzyme Inhibition
The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cells, making it a potential candidate for anticancer therapies.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:
- Enzyme Interaction : The compound binds to key metabolic enzymes, disrupting their activity and affecting various biochemical pathways.
- Receptor Modulation : It may also interact with specific receptors that mediate cellular responses to external signals.
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated inhibition of KRAS protein in vitro; potential for development as an anticancer agent. |
| Enzyme Inhibition | Significant interaction with dihydrofolate reductase; implications for cancer treatment. |
| Pharmacological Profile | Enhanced lipophilicity due to structural features; improved bioavailability compared to simpler analogs. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol | Contains an amino group | Lacks piperidine ring |
| 4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-amine | Hydroxyl group substitution | Different functional group positioning |
| N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide | Trifluoromethyl group present | Moderate antitumor activity |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, catalysts, and purification steps. For example:
- Multi-Step Reactions : Use palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol under inert atmospheres (40–100°C, 5.5 hours) for coupling steps .
- Hydrolysis : Employ hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to hydrolyze esters to carboxylic acids .
- Yield Improvement : Combine filtrates from repeated reactions under identical conditions to maximize product recovery .
Q. Table 1: Example Reaction Conditions
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Key Observations |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | 40–100 | 5.5 | Inert atmosphere required |
| 2 | HCl/H₂O | 93–96 | 17 | High-purity product after recrystallization |
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Temperature/Humidity Testing : Store samples at 20–50°C in dry, ventilated environments to assess degradation (e.g., via HPLC) .
- Decomposition Analysis : Monitor for byproducts like CO, CO₂, or nitrogen oxides using GC-MS or FTIR .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines to evaluate structural integrity .
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H NMR : Compare spectral data to known analogs (e.g., 4-(4-oxo-4H-quinazolin-3-yl)piperidine-1-carboxylic acid derivatives) to identify aromatic protons, methyl groups, and piperidine ring signals .
- LC-MS : Confirm molecular weight and purity (>95%) using high-resolution mass spectrometry .
- FTIR : Validate carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinazoline ring vibrations .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Use reference standards (e.g., MM0228.08 or MM0228.10) to calibrate activity measurements .
- Control for Impurities : Profile impurities via HPLC (e.g., sulfonic acid derivatives or N-oxides) that may interfere with results .
- Mechanistic Studies : Employ siRNA knockdown or CRISPR to validate target engagement in cellular models .
Q. What strategies are recommended for resolving enantiomeric purity challenges in asymmetric synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate single enantiomers .
- Dynamic Kinetic Resolution : Explore enzymatic or metal-catalyzed methods to enhance stereoselectivity .
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to quinazoline-recognizing enzymes (e.g., dihydrofolate reductase) .
- MD Simulations : Assess stability of piperidine-carboxylic acid conformers in aqueous environments using GROMACS .
- QSAR Analysis : Correlate substituent effects (e.g., 2-methyl vs. cyclopropyl groups) with activity trends .
Q. What advanced methods are used to profile impurities in this compound?
Methodological Answer:
Q. Table 2: Common Impurities and Sources
| Impurity Type | Source | Detection Method |
|---|---|---|
| Dihydrochloride salts | Incomplete purification | Ion chromatography |
| N-Oxides | Oxidative side reactions | LC-MS |
| Hydrolysis byproducts | Moisture exposure | ¹H NMR |
Q. How can researchers elucidate the mechanism of action in anti-proliferative assays?
Methodological Answer:
- Autophagy Markers : Measure LC3-II/LC3-I ratios via Western blot in prostate cancer cell lines .
- mTOR/p70S6K Inhibition : Use phospho-specific antibodies to quantify pathway suppression .
- Metabolomics : Profile ATP/ADP ratios and TCA cycle intermediates to assess metabolic disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
